molecular formula C15H16INO3S B4151594 3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B4151594
M. Wt: 417.3 g/mol
InChI Key: DFRWMDURZPXYOE-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom, a methoxy group, and a phenylethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzenesulfonamide to introduce the iodine atom at the 3-position. This is followed by the reaction with 1-phenylethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-N-(1-phenylethyl)benzenesulfonamide.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: 3-formyl-4-methoxy-N-(1-phenylethyl)benzenesulfonamide or 3-carboxy-4-methoxy-N-(1-phenylethyl)benzenesulfonamide.

    Reduction: 4-methoxy-N-(1-phenylethyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the phenylethyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-chloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Contains a chlorine atom instead of iodine, which can influence its chemical properties and interactions.

    3-iodo-4-methoxybenzenesulfonamide: Lacks the phenylethyl group, which may reduce its binding affinity to certain targets.

Uniqueness

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both the iodine atom and the phenylethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-15(20-2)14(16)10-13/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWMDURZPXYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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